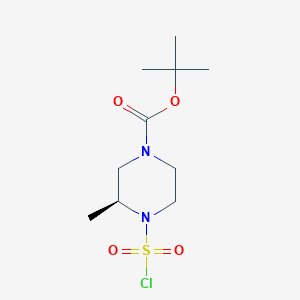
Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate” is a complex organic molecule. The tert-butyl group in chemistry is known for its unique reactivity pattern due to its crowded nature . It has characteristic applications in chemical transformations and is relevant in biosynthetic and biodegradation pathways .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are commonly introduced into organic compounds using flow microreactor systems . This process is often more efficient, versatile, and sustainable compared to batch methods .
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations . In the case of tert-butyl halides, thermal runaway reactions have been observed due to their general thermal instability or reactive incompatibility in storage or operation .
Applications De Recherche Scientifique
Ecofriendly Ester Sources in Organic Synthesis
A study by Xie et al. (2019) explored the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process allows for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates in metal- and base-free conditions. The research highlights the utility of tert-butyl carbazate as a coupling reagent, demonstrating its application in gram-scale synthesis and revealing insights into the functionalization of quinoxalin-2(1H)-ones via a free-radical pathway (Xie et al., 2019).
Versatile Intermediates for Asymmetric Synthesis
Ellman et al. (2002) discussed N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. This research underlines the importance of tert-butanesulfinyl group in activating imines for nucleophilic additions and serving as a chiral directing group, facilitating the synthesis of a wide range of highly enantioenriched amines. The study demonstrates the flexibility and efficiency of N-tert-butanesulfinyl imines in asymmetric synthesis, showcasing their potential in creating a variety of bioactive compounds (Ellman, Owens, & Tang, 2002).
Ligands for Histamine H4 Receptor
Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor. They identified a potent compound through systematic modification of its structure, including the tert-butyl group. This research contributes to the development of H4R antagonists with potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).
Evaluation of tert-Butyl Isosteres
Westphal et al. (2015) evaluated tert-butyl isosteres in the context of drug discovery, documenting the physicochemical data of drug analogues to study the impact of tert-butyl group substitution. This research aids in understanding how tert-butyl group incorporation affects drug properties and offers insights into alternative substituents that could be used in medicinal chemistry (Westphal et al., 2015).
Chiral Auxiliary in Synthesis
Studer, Hintermann, and Seebach (1995) presented the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for dipeptide synthesis. Their work highlights the compound's utility as both an auxiliary and a chiral building block, demonstrating its effectiveness in producing enantiomerically pure compounds and contributing to advancements in peptide synthesis (Studer, Hintermann, & Seebach, 1995).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMBVDMKDKWKA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


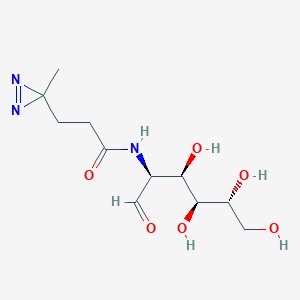
![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)


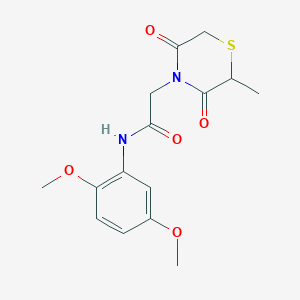
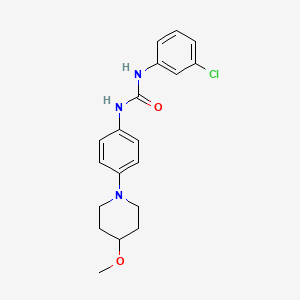
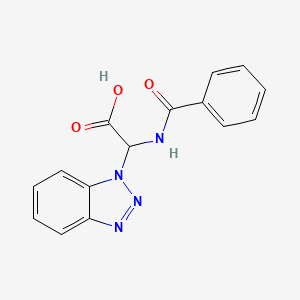
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)
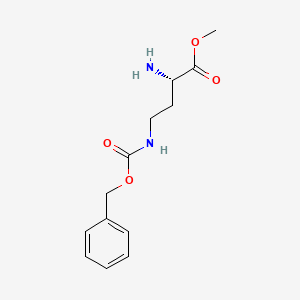
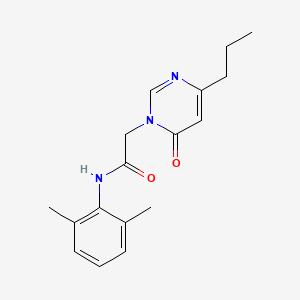
![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)